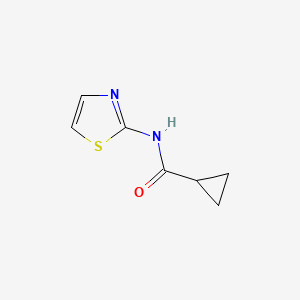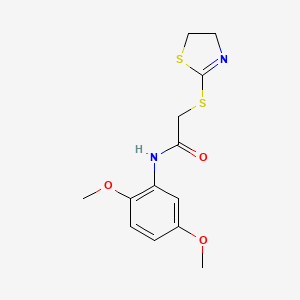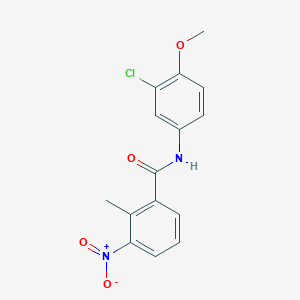![molecular formula C16H18N2OS B5786087 N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea, also known as methoxyphenamine, is a synthetic compound that belongs to the class of thiourea derivatives. It is commonly used in scientific research for its pharmacological properties and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its efficacy and safety in humans have not been established, which may limit its clinical translation.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, studies are needed to evaluate its efficacy and safety in humans. Furthermore, the development of novel derivatives of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea involves the reaction of 4-methoxyphenethylamine with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired compound as a white crystalline powder with a melting point of 148-150°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications in various diseases. It has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor activities. Additionally, it has been found to have potential as a treatment for Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-7-13(8-10-15)11-12-17-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBYPCMNAWNBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)


![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)

![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

